1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone
Description
1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone is a biphenyl-based acetophenone derivative with a pentyl substituent at the 4' position of the biphenyl moiety. Its molecular formula is C₁₉H₂₂O, and it serves as a critical intermediate in organic synthesis, particularly for designing bioactive molecules .
Properties
IUPAC Name |
1-[4-(4-pentylphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h7-14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGQIVDWCGHUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412822 | |
| Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59662-38-3 | |
| Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-pentylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research into its biological activity may uncover therapeutic applications, particularly in areas where biphenyl derivatives have shown efficacy.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique physicochemical properties.
Mechanism of Action
The mechanism by which 1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The specific pathways involved can vary, but the biphenyl core often plays a crucial role in binding interactions.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length : Increasing alkyl chain length (e.g., ethyl → pentyl) enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Methoxy Groups : The 4'-methoxy derivative exhibits polarity that balances lipophilicity and solubility, often correlating with CNS activity .
Physicochemical Properties
Trends :
Antipsychotic Activity
- Piperazine-Linked Derivatives: Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone exhibit dual anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy risk .
- Role of Substituents : Methoxy groups enhance serotonin receptor affinity, while dichloro substituents improve dopamine D2 receptor binding .
Anticancer Activity
Metabolic Stability
- Alkyl vs. Aryl Substituents : Ethyl and pentyl groups may improve metabolic stability compared to polar substituents, prolonging half-life in vivo .
Computational and QSAR Insights
- QSAR Models : For piperazine-linked analogs, the brain/blood partition coefficient (QPlogBB) and electron affinity (EA) strongly correlate with antidopaminergic activity .
- Docking Studies: Biphenyl ethanones with bulky 4'-substituents (e.g., pentyl) may exhibit steric hindrance in receptor binding, requiring optimization for target engagement .
Biological Activity
1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, based on various research findings.
Chemical Structure and Properties
This compound features a biphenyl structure with a pentyl group and an ethanone moiety. Its unique structural characteristics contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar biphenyl structures exhibit antimicrobial properties. For instance, studies have shown that certain biphenyl derivatives possess significant antibacterial effects against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Antibacterial |
| Escherichia coli | 64 µg/mL | Antibacterial |
| Candida albicans | 128 µg/mL | Antifungal |
The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic processes.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines. For example, studies have shown that certain biphenyl derivatives can reduce levels of TNF-α and IL-6 in macrophage cell lines.
Case Study : A study evaluated the anti-inflammatory effects of a related compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated a significant reduction in nitric oxide production, highlighting the compound's potential as an anti-inflammatory agent.
Antioxidant Activity
Antioxidants play a vital role in neutralizing free radicals and protecting cells from oxidative stress. Research has demonstrated that biphenyl derivatives can exhibit antioxidant properties through various mechanisms, including the scavenging of reactive oxygen species (ROS).
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µg/mL |
| ABTS Assay | IC50 = 30 µg/mL |
These results suggest that compounds like this compound may contribute to cellular protection against oxidative damage.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : This leads to increased permeability and ultimately cell death in microbial pathogens.
- Cytokine Inhibition : By downregulating inflammatory mediators, these compounds can mitigate inflammation.
- Free Radical Scavenging : The ability to donate electrons stabilizes free radicals, reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
